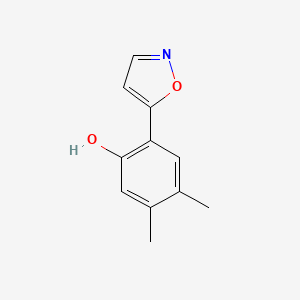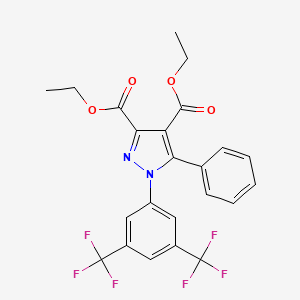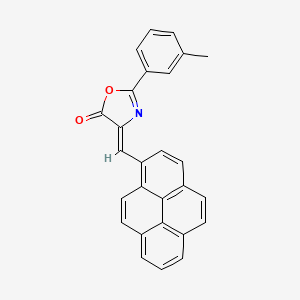
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tolyl group, which is a derivative of toluene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(m-tolyl)oxazole-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the pyrene moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a fluorescent probe due to the presence of the pyrene moiety.
Industry: Could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one will depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one lies in its specific combination of the pyrene moiety and the m-tolyl group, which may impart unique chemical and physical properties, such as specific fluorescence characteristics or reactivity.
属性
分子式 |
C27H17NO2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(4Z)-2-(3-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-4-2-7-21(14-16)26-28-23(27(29)30-26)15-20-11-10-19-9-8-17-5-3-6-18-12-13-22(20)25(19)24(17)18/h2-15H,1H3/b23-15- |
InChI 键 |
OIKBCCWAJGKHOI-HAHDFKILSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




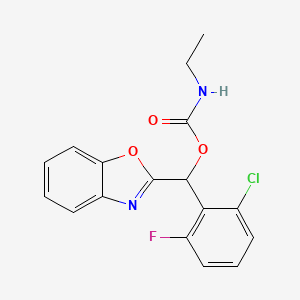
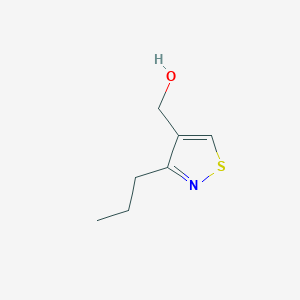


![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
